Xibornol

Übersicht

Beschreibung

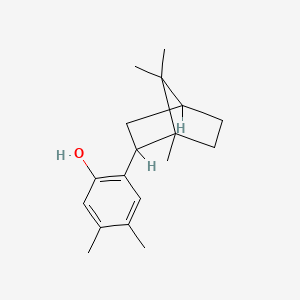

Xibornol is a bridged compound that is 3,4-xylenol carrying an additional isobornyl substituent at position 6. A lipophilic antibacterial drug mainly used in spray dosage forms for the local treatment of infection and inflammation of the throat. It has a role as an antibacterial drug. It is a member of phenols and a bridged compound. It derives from a hydride of a bornane.

Wissenschaftliche Forschungsanwendungen

Viruzide Wirkung auf respiratorische Viren

Xibornol wurde auf seine potenzielle viruzide Wirkung auf verschiedene respiratorische Viren untersucht. In einer Studie wurde die Aktivität von this compound an fünf respiratorischen Viren evaluiert: Humanes Adenovirus Typ 5, Humanes Rhinovirus Typ 13, Humanes Coronavirus 229E, Humanes Parainfluenzavirus Typ 1 und Humanes Respiratorisches Synzytialvirus . Die Virusabminderung von this compound war sowohl unter sauberen als auch unter schmutzigen Umgebungsbedingungen statistisch signifikant . Dies deutet darauf hin, dass this compound als topische Substanz zur Virusinaktivierung zur Vorbeugung von Erkrankungen der oberen Atemwege eingesetzt werden könnte .

Antibakterielle Aktivität gegen grampositive Pathogene

This compound und eine this compound-basierte Formulierung erwiesen sich als stark antibakteriell gegen Streptococcus pneumoniae, Streptococcus pyogenes und Staphyloccus aureus . Dies sind häufige Krankheitserreger der oberen und unteren Atemwege. Die Medikamente zeigten auch Wirksamkeit gegen die neu auftretenden Krankheitserreger Actinomyces israelii und Corynebacterium ulcerans . Dies unterstreicht das Potenzial von this compound für die topische Kontrolle pathogener grampositiver Bakterien der Atemwege .

Antiseptische Anwendung in der Mundhöhle

Eine this compound-basierte Formulierung wird als Sprühsuspension für die Antiseptik der Mundhöhle vermarktet . Es wird als Adjuvans bei Racheninfektionen verwendet, die durch grampositive Mikroorganismen verursacht werden . Dies deutet darauf hin, dass this compound zur Kontrolle der Bakterienpopulation in der Mundhöhle eingesetzt werden kann, wodurch möglicherweise orale Infektionen verhindert werden .

Potenzielle Anwendung gegen SARS-CoV-2

Die Wirkung von this compound auf HCoV229E, ein Surrogat von SARS-CoV-2, liefert Einblicke in die Empfindlichkeit von Coronaviren gegenüber einer solchen chemischen Behandlung . Dies könnte nützlich sein in Bezug auf die Verwendung von this compound als topisches Mittel gegen SARS-CoV-2 .

Anwendung bei Infektionen der Atemwege

This compound hat eine lange Geschichte der sicheren Anwendung als Adjuvans und Antiseptikum bei Infektionen der Atemwege . Seine Aktivität gegen Bakterien ist seit den 1970er Jahren bekannt . Dies deutet darauf hin, dass this compound als unterstützende Behandlung bei der Behandlung von Infektionen der Atemwege eingesetzt werden kann .

Wirkmechanismus

Target of Action

Xibornol, also known as Bactacine or Nanbacine, is primarily targeted against Gram-positive bacteria . These bacteria are common pathogens of the upper and lower respiratory tract, including Streptococcus pneumoniae, Streptococcus pyogenes, and Staphylococcus aureus, as well as emerging pathogens such as Actinomyces israelii and Corynebacterium ulcerans .

Mode of Action

This compound exerts its therapeutic effects through a specific mechanism of action that disrupts bacterial cell membranes . This disruption leads to increased permeability of the bacterial cell wall, resulting in cell lysis and ultimately, bacterial death .

Biochemical Pathways

Its primary action of disrupting bacterial cell membranes suggests that it interferes with the integrity and function of these structures, leading to bacterial cell death .

Result of Action

The primary result of this compound’s action is the death of susceptible bacteria, leading to the resolution of infections . In addition, it has been found to have a virucidal effect on several respiratory viruses, including Human Adenovirus 5, Human Rhinovirus type 13, Human Coronavirus 229E, Human Parainfluenza Virus type 1, and Human Respiratory Syncytial Virus .

Action Environment

The effectiveness of this compound can be influenced by environmental conditions. For instance, in vitro experiments have shown that the viral abatement of this compound was statistically significant under both clean and dirty environmental conditions . The abatement was slightly lower in the dirty condition, suggesting that the presence of organic substances may reduce its efficacy .

Biochemische Analyse

Biochemical Properties

The exact biochemical properties of Xibornol are not fully explored. It is known to have strong antibacterial action against various pathogens of the upper and lower respiratory tract, including Streptococcus pneumoniae, Streptococcus pyogenes, Staphyloccus aureus, Actinomyces israelii, and Corynebacterium ulcerans

Cellular Effects

In vitro studies have shown that this compound has a clear toxic effect on certain cell lines, including HeLa, MRC-5, and LLC MK-2, with concentrations ranging from 3 to 0.3 mg/100 mL causing a loss of viability and alteration of morphology in at least 30% of observed flasks

Eigenschaften

CAS-Nummer |

13741-18-9 |

|---|---|

Molekularformel |

C18H26O |

Molekulargewicht |

258.4 g/mol |

IUPAC-Name |

4,5-dimethyl-2-[(1S,2R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]phenol |

InChI |

InChI=1S/C18H26O/c1-11-8-14(16(19)9-12(11)2)15-10-13-6-7-18(15,5)17(13,3)4/h8-9,13,15,19H,6-7,10H2,1-5H3/t13-,15+,18+/m1/s1 |

InChI-Schlüssel |

RNRHMQWZFJXKLZ-XUWXXGDYSA-N |

SMILES |

CC1=CC(=C(C=C1C)O)C2CC3CCC2(C3(C)C)C |

Isomerische SMILES |

CC1=CC(=C(C=C1C)O)[C@@H]2C[C@H]3CC[C@@]2(C3(C)C)C |

Kanonische SMILES |

CC1=CC(=C(C=C1C)O)C2CC3CCC2(C3(C)C)C |

Aussehen |

Solid powder |

Key on ui other cas no. |

13741-18-9 38237-68-2 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

6-isobornyl-3,4-xylenol bactacine Bracen nanbacine xibornol |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of Xibornol?

A1: this compound, chemically known as 6-isobronyl-3,4-xylenol, has the molecular formula C16H24O. [] The molecular weight of this compound is 232.36 g/mol. Spectroscopic data for this compound is limited in the provided research.

Q2: What is known about the pharmacokinetic profile of this compound?

A2: Studies show that this compound is well-absorbed and distributed in the body, particularly in the respiratory tract. [] Following oral administration, this compound reaches higher concentrations in lung, tonsillar, and laryngeal mucosal tissues compared to serum levels. [] This suggests good tissue penetration, which is desirable for treating respiratory infections.

Q3: What is the in vitro activity of this compound against Staphylococcus aureus?

A3: this compound demonstrates potent in vitro activity against Staphylococcus aureus. [] The minimal inhibitory concentrations (MICs) and minimal bactericidal concentrations (MBCs) ranged from 2 µg/mL to 8 µg/mL, indicating its effectiveness against this common respiratory pathogen. []

Q4: Does this compound interact with theophylline?

A4: A study on healthy volunteers found no pharmacokinetic interaction between this compound and theophylline. [] This suggests that co-administration of this compound does not interfere with theophylline clearance or affect its plasma half-life. []

Q5: Does this compound affect phagocyte functions?

A5: Research indicates that this compound does not negatively impact phagocyte function. [] A study on patients treated with this compound (500 mg every 8 hours for 7 days) showed no significant changes in phagocytosis frequency, phagocytosis index, nitroblue tetrazolium reduction frequency, microbicidal activity, or neutrophil mobility of polymorphonuclear leukocytes before, during, or after therapy. []

Q6: Are there any liquid spray formulations of this compound?

A6: Research has explored the development of liquid spray formulations of this compound using self-microemulsifying drug delivery systems (SMEDDS). [] This approach aims to improve drug solubility and enhance its delivery to the target site.

Q7: Has this compound been investigated for virucidal activity?

A7: There is growing interest in exploring the potential antiviral effects of this compound. One study investigated the virucidal effect of this compound against various viruses. [] Another study evaluated its in vitro potential against specific respiratory viruses, including human adenovirus type 5, human rhinovirus type 13, human coronavirus 229E, human parainfluenza virus type 1, and human respiratory syncytial virus. []

Q8: What are the potential applications of this compound in drug delivery and targeting?

A8: While current research primarily focuses on this compound's antimicrobial properties, its favorable pharmacokinetic profile and tissue penetration, particularly in the respiratory tract, warrant further investigation into its potential applications in drug delivery and targeting. The development of SMEDDS formulations for this compound could open avenues for targeted delivery to the lungs and other respiratory tissues. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.